![molecular formula C13H13N7S B14400212 N'-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide CAS No. 88540-74-3](/img/structure/B14400212.png)
N'-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a cyano group, a thiazole ring, and a phenyl group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The active hydrogen on the cyano group can participate in condensation and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium cyanoborohydride (NaBH₃CN) is often used for reductive amination.
Substitution: Various alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, imines, and substituted cyano compounds, which have diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
N’-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s cyano group and thiazole ring play crucial roles in its biological activity, enabling it to bind to enzymes and receptors, thereby modulating their functions. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Cyano-3-{2-[(diaminomethylene)amino]-1,3-thiazol-4-yl}methylsulfanylpropanimidamide
- Famotidine Impurity G
Uniqueness
N’-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88540-74-3 |
|---|---|
Molecular Formula |
C13H13N7S |
Molecular Weight |
299.36 g/mol |
IUPAC Name |
N'-cyano-N-[3-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]phenyl]-N-methylmethanimidamide |
InChI |
InChI=1S/C13H13N7S/c1-20(8-17-7-14)10-4-2-3-9(5-10)11-6-21-13(18-11)19-12(15)16/h2-6,8H,1H3,(H4,15,16,18,19) |
InChI Key |
RZWQZEDKGLXCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=NC#N)C1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide](/img/structure/B14400136.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14400138.png)
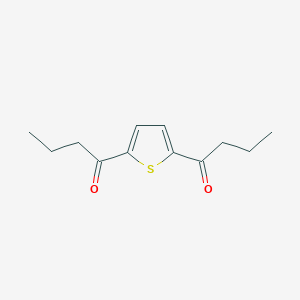
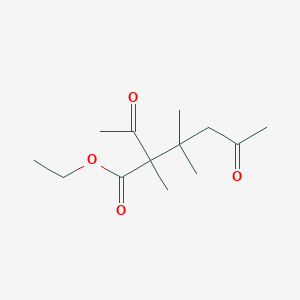
![2-(Benzylsulfanyl)-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14400150.png)

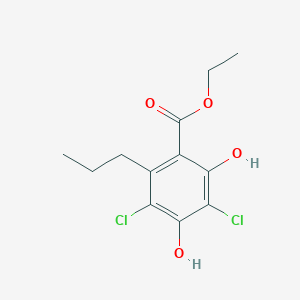
![5-Acetyl-1-[2-(2-hydroxy-3,4-dimethoxyphenyl)ethyl]piperidin-2-one](/img/structure/B14400171.png)
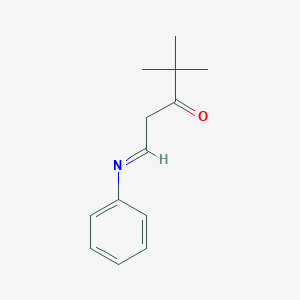
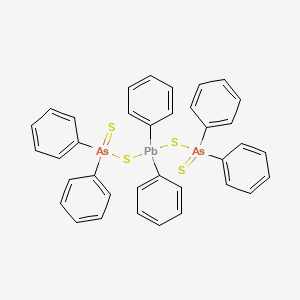
![2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide](/img/structure/B14400188.png)
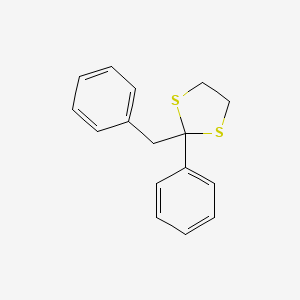
![2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one](/img/structure/B14400195.png)
